N-(3-Ethyl-5-hydroxyphenyl)methanesulfonamide
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Overview
Description
N-(3-Ethyl-5-hydroxyphenyl)methanesulfonamide is a chemical compound with a unique structure that includes an ethyl group, a hydroxy group, and a methanesulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethyl-5-hydroxyphenyl)methanesulfonamide typically involves the reaction of 3-ethyl-5-hydroxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethyl-5-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(3-Ethyl-5-hydroxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-Ethyl-5-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The ethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Hydroxyphenyl)methanesulfonamide
- N-(3-Aminophenyl)methanesulfonamide
- N-(3-Methylphenyl)methanesulfonamide
Uniqueness
N-(3-Ethyl-5-hydroxyphenyl)methanesulfonamide is unique due to the presence of both an ethyl group and a hydroxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and biological activities compared to other similar compounds. The ethyl group enhances its lipophilicity, while the hydroxy group provides additional sites for hydrogen bonding and reactivity.
Properties
Molecular Formula |
C9H13NO3S |
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Molecular Weight |
215.27 g/mol |
IUPAC Name |
N-(3-ethyl-5-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-3-7-4-8(6-9(11)5-7)10-14(2,12)13/h4-6,10-11H,3H2,1-2H3 |
InChI Key |
YRADCGVUKJTBHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)O)NS(=O)(=O)C |
Origin of Product |
United States |
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